
(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one
Descripción general
Descripción
(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one, also known as 3-methoxy-2-phenylacrolein, is an organic compound belonging to the class of aromatic aldehydes. It is a colorless liquid with a sweet, floral aroma and is used in a variety of applications, including perfumes, pharmaceuticals, and agrochemicals. It is synthesized from the reaction of benzaldehyde and methoxybenzene, and can also be formed from the reaction of phenylacetaldehyde and methanol. In addition, 3-methoxy-2-phenylacrolein has been investigated for its potential applications in medicine, such as its anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been investigated for its potential applications in medicine, such as its anti-inflammatory and anti-cancer properties. In a study by Kato et al. (2009), (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein was found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in human peripheral blood mononuclear cells. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein was found to inhibit the growth of human cancer cell lines, such as those derived from lung, ovarian, and breast cancer. Furthermore, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been investigated for its potential use in the treatment of Alzheimer’s disease. In a study by Li et al. (2016), (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein was found to reduce the levels of amyloid-β peptide, a major component of the plaques that are associated with Alzheimer’s disease.
Mecanismo De Acción
The exact mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been found to modulate the expression of certain genes, such as those involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been found to have a number of biochemical and physiological effects. As mentioned previously, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in human peripheral blood mononuclear cells. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been found to inhibit the growth of human cancer cell lines, such as those derived from lung, ovarian, and breast cancer. Furthermore, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein has been found to reduce the levels of amyloid-β peptide, a major component of the plaques that are associated with Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein in laboratory experiments is its low cost and easy availability. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein is relatively stable, and is not easily oxidized or hydrolyzed. However, there are some limitations that should be considered when using (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein in laboratory experiments. For example, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein is highly volatile and flammable, and should be handled with care. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein can be toxic if ingested or inhaled, and should be handled with appropriate safety measures.
Direcciones Futuras
Given the potential applications of (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein in medicine, there are a number of potential future directions for research. For example, further studies could be conducted to investigate the potential therapeutic applications of (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease. In addition, further studies could be conducted to investigate the mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein, and to identify potential new targets for its therapeutic effects. Furthermore, further studies could be conducted to investigate the potential toxicity of (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein, and to develop safer and more effective formulations for its use in medicine.
Métodos De Síntesis
(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein can be synthesized from the reaction of benzaldehyde and methoxybenzene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is catalyzed by a base, such as potassium carbonate or potassium hydroxide. The reaction is typically carried out at a temperature of around 100°C for several hours, and yields a product with a purity of around 90%. In addition, (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-onephenylacrolein can be formed from the reaction of phenylacetaldehyde and methanol. This reaction is also catalyzed by a base, such as potassium hydroxide, and is carried out at a temperature of around 100°C for several hours. The yield of this reaction is typically around 80%.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUUDNGHUKBXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261353 | |
| Record name | 1-(3-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1729-51-7 | |
| Record name | 1-(3-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1729-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



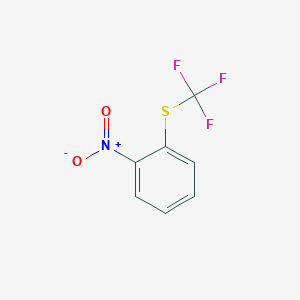
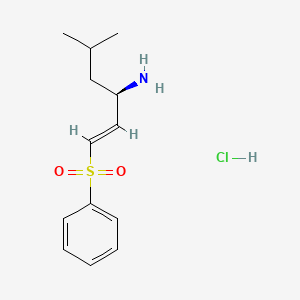
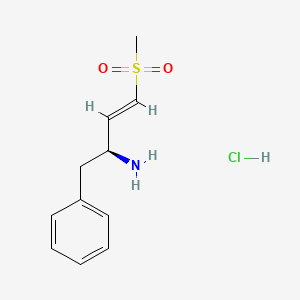

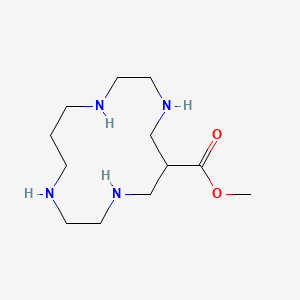


![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)
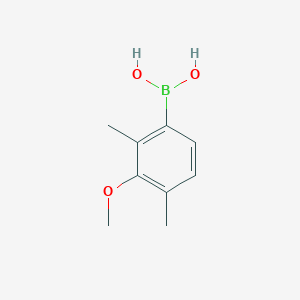

![t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)
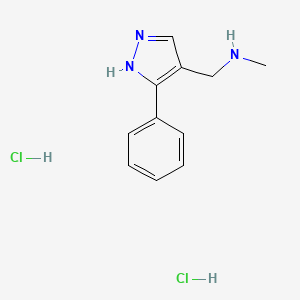
![4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl)](/img/structure/B6350991.png)